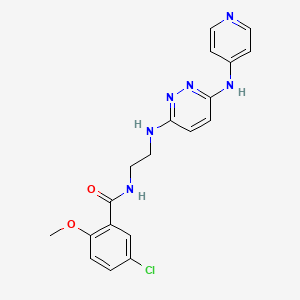![molecular formula C14H16N4O3S B2725392 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2201175-27-9](/img/structure/B2725392.png)
1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . The molecule also includes an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The molecule is further functionalized with a triazole ring, which is a five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the benzofuran, azetidine, and triazole rings. The exact synthesis method would depend on the starting materials and the desired route of synthesis . The synthesis could potentially involve photochemical reactions or other specialized methods .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple heterocyclic rings. The benzofuran moiety is a fused ring system with a five-membered furan ring attached to a six-membered benzene ring . The azetidine ring is a four-membered ring with one nitrogen atom . The triazole ring is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple heterocyclic rings and functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzofuran moiety could influence the compound’s aromaticity and stability . The azetidine and triazole rings could also influence the compound’s reactivity .Applications De Recherche Scientifique
Antibacterial Activity and Synthesis of Sulfonamide Bridged Disubstituted 1,2,3-Triazoles
A study conducted by Yadav and Kaushik (2022) on sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles highlighted the antibacterial efficacy of these compounds against several bacterial strains. The compounds were synthesized via a click reaction, demonstrating significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia. Notably, one compound showed substantial antibacterial activity with an MIC of 0.132 µmol/mL against B. subtilis, E. coli, and K. pneumonia, suggesting a potential pathway for new antibacterial agents utilizing the triazole framework (Yadav & Kaushik, 2022).
Caspase-3 Inhibition for Cancer Research
Another significant application is in the realm of cancer research, where isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, a crucial enzyme in the apoptotic pathway. Jiang and Hansen (2011) synthesized sixteen disubstituted 1,2,3-triazoles and identified two potent inhibitors demonstrating competitive inhibitory mechanisms against caspase-3. This finding is critical for developing new therapeutic agents targeting cancer cell apoptosis (Jiang & Hansen, 2011).
Regiocontrolled Synthesis of Polysubstituted Pyrroles
The regiocontrolled synthesis of polysubstituted pyrroles, starting from terminal alkynes, sulfonyl azides, and allenes, demonstrates the versatility of 1-sulfonyl-1,2,3-triazoles in organic synthesis. Miura et al. (2013) showed that these triazoles react with allenes in the presence of a nickel(0) catalyst, leading to polysubstituted pyrroles through double bond transposition and Alder-ene reactions. This research opens new avenues for constructing complex heterocyclic structures, essential in medicinal chemistry and drug design (Miura et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-22(20,13-1-2-14-12(7-13)3-6-21-14)18-9-11(10-18)8-17-5-4-15-16-17/h1-2,4-5,7,11H,3,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDRZKCQQTVEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
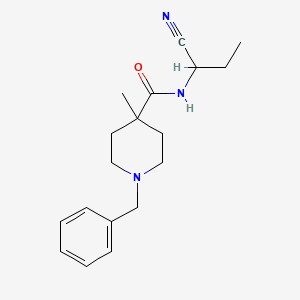
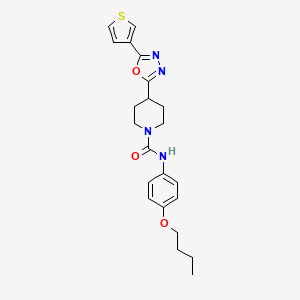
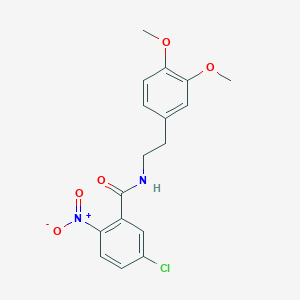
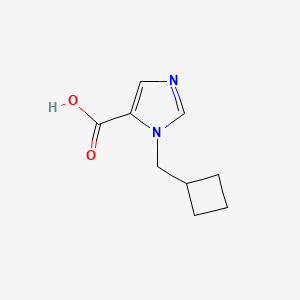
![2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725313.png)
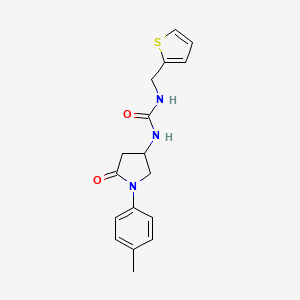
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2725316.png)
![methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2725317.png)
![3-[[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2725319.png)
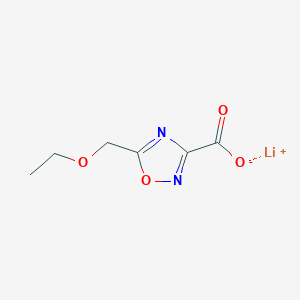
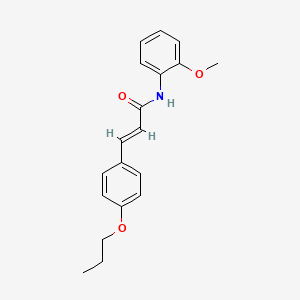
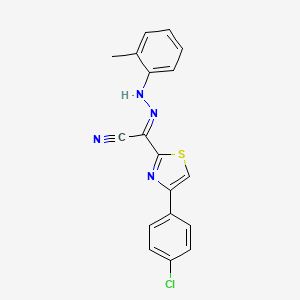
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
